3H-Oxazolo[4,3-a]isoquinolin-3-one, 1-(4-chlorophenyl)-5,6-dihydro-8,9-dimethoxy- 3H-Oxazolo[4,3-a]isoquinolin-3-one, 1-(4-chlorophenyl)-5,6-dihydro-8,9-dimethoxy-
Brand Name: Vulcanchem
CAS No.: 112970-33-9
VCID: VC0050941
InChI: InChI=1S/C19H16ClNO4/c1-23-15-9-12-7-8-21-17(14(12)10-16(15)24-2)18(25-19(21)22)11-3-5-13(20)6-4-11/h3-6,9-10H,7-8H2,1-2H3
SMILES: COC1=C(C=C2C(=C1)CCN3C2=C(OC3=O)C4=CC=C(C=C4)Cl)OC
Molecular Formula: C19H16ClNO4
Molecular Weight: 357.79

3H-Oxazolo[4,3-a]isoquinolin-3-one, 1-(4-chlorophenyl)-5,6-dihydro-8,9-dimethoxy-

CAS No.: 112970-33-9

Main Products

VCID: VC0050941

Molecular Formula: C19H16ClNO4

Molecular Weight: 357.79

3H-Oxazolo[4,3-a]isoquinolin-3-one,  1-(4-chlorophenyl)-5,6-dihydro-8,9-dimethoxy- - 112970-33-9

CAS No. 112970-33-9
Product Name 3H-Oxazolo[4,3-a]isoquinolin-3-one, 1-(4-chlorophenyl)-5,6-dihydro-8,9-dimethoxy-
Molecular Formula C19H16ClNO4
Molecular Weight 357.79
IUPAC Name 1-(4-chlorophenyl)-8,9-dimethoxy-5,6-dihydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one
Standard InChI InChI=1S/C19H16ClNO4/c1-23-15-9-12-7-8-21-17(14(12)10-16(15)24-2)18(25-19(21)22)11-3-5-13(20)6-4-11/h3-6,9-10H,7-8H2,1-2H3
Standard InChIKey PUNQKSBXBHLXIQ-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)CCN3C2=C(OC3=O)C4=CC=C(C=C4)Cl)OC
Synonyms 3H-Oxazolo[4,3-a]isoquinolin-3-one, 1-(4-chlorophenyl)-5,6-dihydro-8,9-dimethoxy-
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator